4-(Ethylsulfonyl)-1H-pyrazol-5-amine: A Technical Guide to Molecular Properties and Synthetic Utility
4-(Ethylsulfonyl)-1H-pyrazol-5-amine: A Technical Guide to Molecular Properties and Synthetic Utility
Executive Summary
4-(Ethylsulfonyl)-1H-pyrazol-5-amine (CAS: 1421601-47-9) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a core 5-aminopyrazole scaffold substituted with an electron-withdrawing ethylsulfonyl group at the C4 position, this compound serves as a critical intermediate in the synthesis of fused bioactive heterocycles, most notably pyrazolo[3,4-d]pyrimidines[1]. Its structural topology makes it an ideal pharmacophore for designing targeted protein kinase inhibitors, offering precise control over hydrogen bonding and steric interactions within the ATP-binding pocket[2].
Physicochemical Properties & Structural Dynamics
The molecular architecture of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine is defined by a "push-pull" electronic system. The electron-donating 5-amino group pushes electron density into the pyrazole ring, while the strongly electron-withdrawing 4-ethylsulfonyl group pulls electron density away. This electronic modulation significantly decreases the pKa of the pyrazole NH, enhancing its capacity to act as a hydrogen bond donor. Furthermore, the compound exhibits annular tautomerism, existing in equilibrium between the 1H-pyrazol-5-amine and 1H-pyrazol-3-amine forms, which dictates its regioselectivity during electrophilic substitutions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Synthetic / Biological Relevance |
| CAS Registry Number | 1421601-47-9 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C5H9N3O2S | Defines stoichiometric calculations. |
| Molecular Weight | 175.21 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | ~97.2 Ų[3] | Optimal for oral bioavailability and cellular permeability. |
| Hydrogen Bond Donors | 3[3] | Facilitates strong interactions with kinase hinge region backbone. |
| Hydrogen Bond Acceptors | 4[3] | Sulfonyl oxygens provide critical interactions with solvent-exposed residues. |
Mechanistic Role in Drug Design: The Kinase Inhibitor Pharmacophore
In the realm of oncology and anti-parasitic drug development, the 5-aminopyrazole core is a privileged scaffold that mimics the adenine ring of adenosine triphosphate (ATP)[2]. When designing "bumped-kinase inhibitors" (BKIs) or selective cyclin-dependent kinase (CDK) inhibitors, the 4-position substituent is critical[4]. The ethylsulfonyl group at C4 projects into the gatekeeper residue pocket or the DFG-motif region of the kinase. Its bulk prevents binding to off-target kinases with large gatekeeper residues, while the sulfonyl oxygens act as potent hydrogen bond acceptors, stabilizing the inhibitor-enzyme complex.
Fig 1. Pharmacophore mapping of the 5-aminopyrazole scaffold in kinase binding pockets.
Synthetic Methodologies: De Novo Construction
The synthesis of 4-substituted 5-aminopyrazoles traditionally relies on the condensation of functionalized β-ketonitriles or α-substituted acrylonitriles with hydrazine[5]. The following protocol details the robust, two-step construction of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine from commercially available ethylsulfonylacetonitrile.
Fig 2. Mechanistic workflow for the synthesis of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Formation of the Enol Ether Intermediate
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Reagent Assembly : Charge a dry, round-bottom flask with ethylsulfonylacetonitrile (1.0 eq) and triethyl orthoformate (1.5 eq).
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Solvent/Catalyst Addition : Add acetic anhydride (2.0 eq).
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Causality: Acetic anhydride serves a dual purpose; it acts as a solvent and a potent dehydrating agent. By consuming the ethanol byproduct generated during the condensation, it drives the equilibrium forward, ensuring complete conversion to the highly electrophilic 2-(ethylsulfonyl)-3-ethoxyacrylonitrile.
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Reflux : Heat the mixture to 110°C for 4 hours under an inert nitrogen atmosphere. Monitor via TLC (Thin Layer Chromatography) until the starting material is fully consumed.
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Concentration : Remove volatiles under reduced pressure to yield the crude intermediate. This must be used directly in the next step to prevent hydrolytic degradation.
Step 2: Hydrazine Condensation and Cyclization
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Solvation : Dissolve the crude 2-(ethylsulfonyl)-3-ethoxyacrylonitrile in absolute ethanol to achieve a 0.5 M concentration.
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Nucleophilic Addition : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add hydrazine hydrate (1.2 eq).
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Causality: Strict temperature control is critical here. The α-carbon of the intermediate is highly electrophilic due to the combined pulling effects of the nitrile and sulfonyl groups. Uncontrolled, exothermic addition of hydrazine can lead to unwanted bis-addition or polymerization. At 0°C, the primary amine of hydrazine selectively attacks the enol ether carbon, displacing the ethoxy leaving group.
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Ring Closure : Remove the ice bath and heat the mixture to 80°C (reflux) for 3 hours.
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Causality: Heating provides the necessary activation energy for the less nucleophilic secondary nitrogen of the hydrazine moiety to attack the adjacent nitrile carbon. This intramolecular cyclization forms the 5-amino group and establishes the aromatic pyrazole core.
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Workup & Purification : Cool to room temperature, concentrate in vacuo, and precipitate the product using cold water. Filter and recrystallize from an ethanol/water gradient to yield pure 4-(Ethylsulfonyl)-1H-pyrazol-5-amine.
Downstream Reactivity and Library Generation
The utility of 4-(Ethylsulfonyl)-1H-pyrazol-5-amine lies in its differential reactivity, allowing for orthogonal functionalization during library generation[1].
Table 2: Functional Group Reactivity Profile
| Functional Group | Reactivity Profile | Synthetic Utility |
| 1H-Pyrazole NH | Highly acidic (pKa ~10) due to the C4-sulfonyl EWG. | Readily deprotonated by weak bases (e.g., K2CO3) for selective N-alkylation or installation of protecting groups (SEM, THP). |
| 5-Amino Group | Weakly nucleophilic due to electron withdrawal from the C4-sulfonyl group. | Requires strong electrophiles or coupling agents (HATU) for amide formation. Ideal for high-temperature cyclization with formamide to yield pyrazolo[3,4-d]pyrimidines. |
| 4-Ethylsulfonyl | Chemically inert under standard cross-coupling and alkylation conditions. | Acts as a stable, directing pharmacophore that survives harsh downstream library synthesis conditions. |
References
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Hairui Chemical. 4-(Ethylsulfonyl)-1H-pyrazol-5-amine_1421601-47-9.
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Guidechem. 1H-Pyrazol-3-amine, 4-(methylsulfonyl)-, monohydrochloride 106232-39-7 wiki. 3
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National Center for Biotechnology Information (PMC). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. 1
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ResearchGate. Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. 2
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ResearchGate. Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. 4
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ACS Publications. Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. 5

